![molecular formula C13H10BrF B1661171 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl CAS No. 88546-40-1](/img/structure/B1661171.png)
3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Overview
Description
3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, also known as BMFB, is an organic compound that belongs to the class of biphenyl derivatives. BMFB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Liquid Crystal Research
But-3-enyl-based fluorinated biphenyl liquid crystals, incorporating elements like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, have been synthesized and found to exhibit broad nematic mesophases with low melting and high clearing points. This property makes them potentially useful for liquid crystal display mixtures (Jiang et al., 2012).
Optical Property Tuning
Research on poly(thiophene)s, where 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl derivatives could be relevant, has shown that bromo, chloro, and formyl groups can enhance solid-state fluorescence. This indicates potential applications in tuning the optical properties of materials for various technological uses (Li et al., 2002).
Electrochemical Fluorescence Switching
The use of polymethine dyes, which could include derivatives of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, has led to the development of reversible electrochemical fluorescence switching in the near-infrared (NIR) region. This opens up avenues in advanced fluorescence technologies (Seo et al., 2014).
Synthesis and Mesomorphic Properties
Studies on the synthesis and mesomorphic properties of fluorinated biphenyls, closely related to 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, have revealed their utility in creating materials with high lateral dipole, leading to applications in ferroelectric liquid crystal mixtures with high dielectric biaxiality (Glendenning et al., 1999).
Liquid Crystal Thermotropic Materials
Research into partially fluorinated materials derived from biphenyl, like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, has led to the development of new molecules showing smectic enantiotropic behavior. This highlights their potential in the liquid crystal industry (Givenchy et al., 1999).
Conformational Studies
Conformational studies of compounds like Decakis(bromomethyl)biphenyl, related to 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, provide insights into the mutual steric interactions between multiarmed units. This knowledge is critical for understanding molecular structures in various chemical applications (Zuaretz et al., 1991).
properties
IUPAC Name |
1-(bromomethyl)-3-(4-fluorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHODFIMNXVBIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60748739 | |
Record name | 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60748739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
CAS RN |
88546-40-1 | |
Record name | 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60748739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.